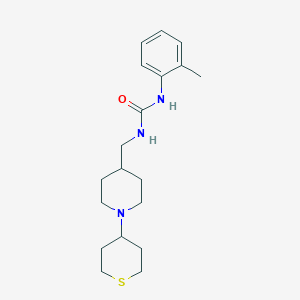

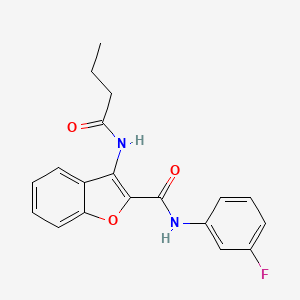

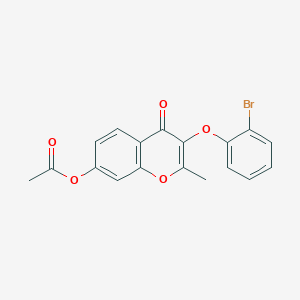

![molecular formula C22H23Br2N3O2S B2489964 2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide CAS No. 1058724-07-4](/img/structure/B2489964.png)

2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to "2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide" often involves multistep synthetic routes. These processes typically include the formation of intermediates such as thiazoles and hydrazides, followed by their further functionalization. For instance, thiazoles are commonly synthesized by the condensation of thioamides with α-haloketones or via cyclization reactions involving thiosemicarbazides and ketoesters (Kumara et al., 2017).

Molecular Structure Analysis

The molecular structure of thiazolium-based compounds is characterized by a heterocyclic core containing sulfur and nitrogen atoms, which significantly influences their chemical behavior and interaction with other molecules. Crystallographic studies of similar compounds provide insights into their molecular geometry, including bond lengths, angles, and the presence of intramolecular or intermolecular hydrogen bonding, which can affect their stability and reactivity (Hassan et al., 2020).

Chemical Reactions and Properties

Compounds with a thiazolium core are known to participate in various chemical reactions, including nucleophilic substitutions, where the bromophenyl group can act as a leaving group, facilitating the introduction of other functional groups. Additionally, the presence of an ethoxyphenyl group can lead to reactions typical for ethers, such as cleavage under acidic conditions. The thiazolium ring itself can engage in electrophilic substitutions due to the electron-rich nature of the sulfur and nitrogen atoms.

Physical Properties Analysis

The physical properties of such complex molecules, including melting point, solubility, and crystalline structure, are influenced by their molecular architecture. The presence of halogen atoms like bromine often increases the molecular weight and affects the compound's polarity, potentially altering its solubility in various solvents. The crystalline structure can be studied through X-ray diffraction techniques to understand the molecular packing and interactions within the crystal lattice (Iyengar et al., 2005).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- Researchers have explored the formation of thiazole derivatives, like the one , from simple precursors. They have focused on synthesis, spectroscopic characterization, and structural analysis of these compounds. In one study, such molecules exhibited T-shape structures and formed different combinations of hydrogen bonds, which link the molecules into ribbons or sheets (Mahesha et al., 2021).

Antimicrobial and Anticancer Activities

- Thiazole compounds have been synthesized and tested for their anticancer activity, particularly against breast cancer cells. In this context, certain thiazole derivatives have shown promising results in inhibiting cancer cell proliferation (Sonar et al., 2020).

- Another study focused on the synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles bearing an imidazo[2,1-b]thiazole moiety, revealing that some synthesized compounds exhibited notable antimicrobial activities, including against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).

Wirkmechanismus

Target of Action

Many compounds with similar structures are known to interact with various enzymes and receptors in the body. For instance, compounds containing a bromophenyl group have been found to interact with GABA receptors .

Mode of Action

The exact mode of action would depend on the specific target. For GABA receptors, these compounds often work by enhancing the effect of the neurotransmitter GABA, leading to increased inhibitory effects within the nervous system .

Biochemical Pathways

The affected pathways would again depend on the specific target. In the case of GABA receptors, the compound could affect neural signaling pathways, potentially leading to effects such as sedation or anxiolysis .

Pharmacokinetics

Compounds with similar structures are often well absorbed and distributed throughout the body. They may be metabolized in the liver and excreted in the urine .

Result of Action

The result of the compound’s action would depend on its specific effects on its target. For instance, if the compound acts on GABA receptors, it could lead to effects such as reduced anxiety or sedation .

Action Environment

Various factors can influence the action of a compound, including the presence of other drugs, the individual’s health status, genetic factors, and environmental factors such as diet and lifestyle .

Eigenschaften

IUPAC Name |

4-bromo-N'-[4-(4-ethoxyphenyl)-5-methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl]benzohydrazide;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrN3O2S.BrH/c1-4-14-26-20(16-8-12-19(13-9-16)28-5-2)15(3)29-22(26)25-24-21(27)17-6-10-18(23)11-7-17;/h4,6-13H,1,5,14H2,2-3H3,(H,24,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNRAJABKCUWGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(SC(=[N+]2CC=C)NNC(=O)C3=CC=C(C=C3)Br)C.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Br2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

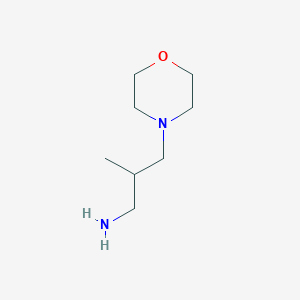

![1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2489883.png)

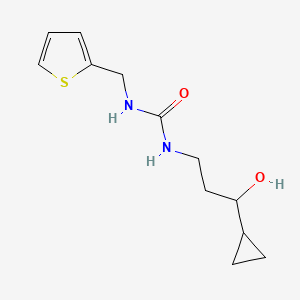

![N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide](/img/structure/B2489885.png)

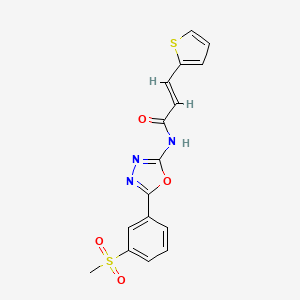

![(E)-methyl 5-methyl-1-oxo-2-(2-oxoindolin-3-ylidene)-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2489887.png)

![1-(pyridin-4-yl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2489893.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide](/img/structure/B2489902.png)